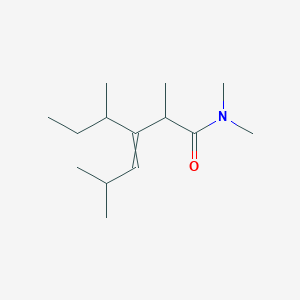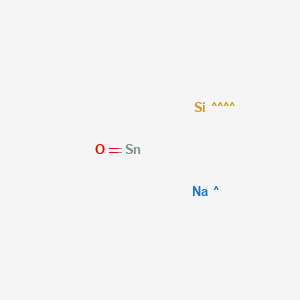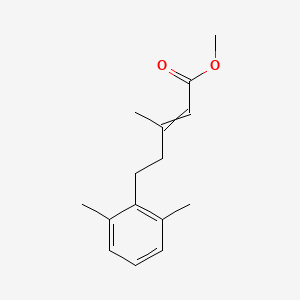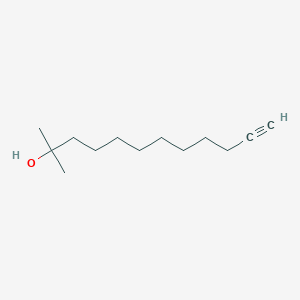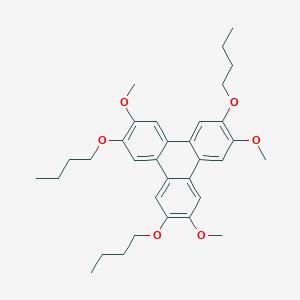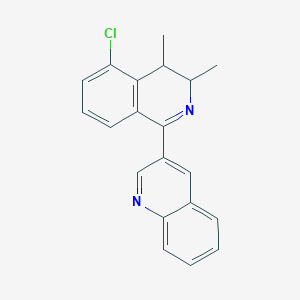
3-(5-Chloro-3,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloro-3,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-3,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves multi-step organic reactions. One common method involves the condensation of 5-chloro-3,4-dimethyl-3,4-dihydroisoquinoline with quinoline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as tetrahydrofuran, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Chloro-3,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mecanismo De Acción
The mechanism of action of 3-(5-Chloro-3,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms in the ring.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Uniqueness
3-(5-Chloro-3,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline is unique due to its specific structural features, such as the presence of both quinoline and isoquinoline moieties, and the chloro and dimethyl substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications .
Propiedades
Número CAS |
919786-42-8 |
|---|---|
Fórmula molecular |
C20H17ClN2 |
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
5-chloro-3,4-dimethyl-1-quinolin-3-yl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C20H17ClN2/c1-12-13(2)23-20(16-7-5-8-17(21)19(12)16)15-10-14-6-3-4-9-18(14)22-11-15/h3-13H,1-2H3 |
Clave InChI |
DIDUAUVZYDSDGC-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N=C(C2=C1C(=CC=C2)Cl)C3=CC4=CC=CC=C4N=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


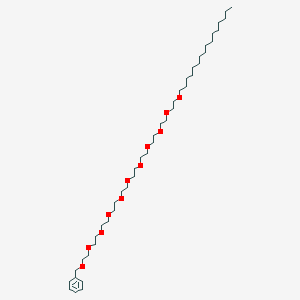
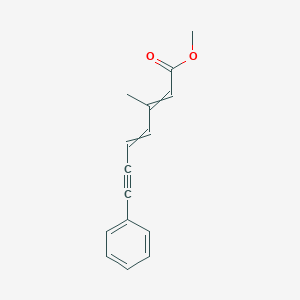
![4-Ethyl-3,6-bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14197060.png)
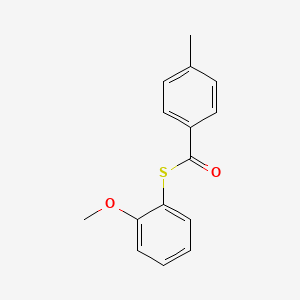

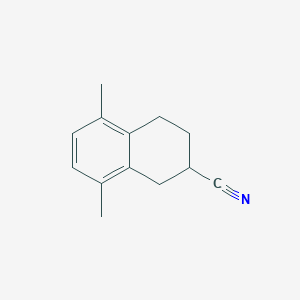
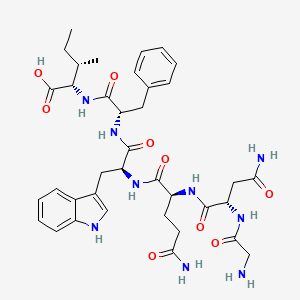
![3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14197081.png)
